1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGQGWZDSFFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Cyclic Ketones
The foundational approach involves cyclocondensation between substituted hydrazines and cyclic diketones or enol ethers. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediates are synthesized via reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, achieving regioisomeric control through careful temperature modulation (-78°C to 25°C) and solvent selection (tetrahydrofuran or methyl tert-butyl ether). Subsequent annulation with piperidine-derived enamines under acidic conditions yields the tetrahydro-pyrazolo[3,4-c]pyridine skeleton.
Palladium-Catalyzed Cross-Coupling for Functionalization
Post-cyclization functionalization often employs palladium catalysts to introduce aryl or heteroaryl groups at the 4-position. For example, Suzuki-Miyaura coupling of 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole with pinacol boronate esters in dimethyl sulfoxide (DMSO) at 100°C achieves >90% conversion, though competing protodebromination necessitates careful stoichiometric control.
Key Reaction Steps and Optimization
Regioselective Introduction of the Trifluoromethyl Group
Direct trifluoromethylation at the pyrazole 3-position is achieved via lithiation followed by quenching with trifluoromethylating reagents (e.g., CF₃SiMe₃). Using a flow reactor for lithiation minimizes side reactions (e.g., dimerization), enhancing yield to 82–85% compared to batch methods (65–70%).
Table 1: Comparison of Trifluoromethylation Methods
Hydrogenation for Saturation Control
Selective saturation of the pyridine ring is accomplished using catalytic hydrogenation (H₂/Pd/C) in ethanol at 50°C. Complete conversion to the tetrahydro derivative requires 12–24 hours, with over-hydrogenation leading to fully saturated byproducts if reaction times exceed 36 hours.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits distinct signals for the methyl group (δ 2.29 ppm, singlet) and the -CF₃ moiety (δ −60.06 ppm in ¹⁹F NMR ). The pyridine ring protons resonate as multiplet clusters between δ 7.26–7.98 ppm, while the tetrahydro protons appear as broad singlets at δ 3.45–3.78 ppm.
Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 2.29 | Singlet | 3H |
| Pyridine CH₂ | 3.45–3.78 | Multiplet | 4H |
| Aromatic CH | 7.26–7.98 | Multiplet | 3H |
| -CF₃ (¹⁹F NMR ) | −60.06 | Quartet | - |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolo[3,4-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are overexpressed in cancer cells .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been shown to have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which could lead to new therapies for conditions such as rheumatoid arthritis and other inflammatory disorders .
Agrochemicals
Pesticide Development
this compound has been explored for its potential use as a pesticide. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy against pests. Preliminary studies indicate that it can effectively target specific pests while minimizing harm to beneficial insects .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated as a building block for synthesizing novel polymers. The unique structure allows for the incorporation of fluorinated segments into polymer chains, which can enhance thermal stability and chemical resistance. These properties are particularly valuable in applications requiring durable materials under harsh conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, modulate receptor activity, or interfere with nucleic acid synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydro-pyrazolo-pyridine scaffold is prevalent in pharmaceuticals and bioactive molecules. Below is a detailed comparison of the target compound with key analogues:
Structural and Functional Group Variations
Table 1: Substituent Comparison
Key Observations :
Pharmacological Activity
- Apixaban : Binds reversibly to Factor Xa via hydrogen bonds with the 7-oxo group and carboxamide, achieving IC₅₀ values < 0.1 µM . The target compound’s absence of these groups precludes similar activity.
- PDE4 Inhibitors : The 7-oxo moiety and aromatic substituents (e.g., 4-fluorophenyl) are essential for PDE4 binding . The target compound’s simpler structure may serve as a precursor for such derivatives.
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The target compound’s higher solubility compared to Apixaban may reflect its smaller, non-ionizable substituents.
Biological Activity
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C8H10F3N3
- Molecular Weight : 205.18 g/mol
- CAS Number : 794451-98-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects, including:
- Antiproliferative Activity : Several derivatives of pyrazolo compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications in the pyrazole structure can enhance activity against specific cancer types such as leukemia and breast cancer .
- Mechanism of Action : The antiproliferative effects are often associated with the induction of apoptosis via pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. These pathways are critical for programmed cell death and have been observed in studies involving related compounds .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MV4-11 (Leukemia) | 10 | Induces apoptosis |
| This compound | K562 (Leukemia) | 15 | PARP cleavage |
| This compound | MCF-7 (Breast Cancer) | 12 | Caspase activation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Study: Antiproliferative Effects
In a study examining the efficacy of various pyrazolo derivatives, it was found that increasing the bulkiness of substituents at specific positions on the pyrazole ring could significantly reduce antiproliferative activity. This highlights the importance of structural modifications in enhancing biological efficacy .
Structure–Activity Relationship (SAR)
Research has demonstrated that specific structural features influence the biological activity of pyrazolo compounds. For example:
- Substituent Positioning : The position and nature of substituents on the pyrazole ring can alter binding affinity to target proteins involved in cancer proliferation.
- Fluorination Effects : The presence of trifluoromethyl groups has been linked to increased lipophilicity and improved bioavailability in certain compounds .
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyrazolo-pyridine planarity | r.m.s. dev. 0.017 | SCXRD |
| π-π stacking distance | 3.449 | SCXRD |
| Dihedral angle (pyrazole-phenyl) | 9.33 | SCXRD |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TFA | Toluene | 42 | 68 | 99.5 |
| p-TsOH | n-Butanol | 24 | 52 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
